molecular formula C9H10N4 B13270968 3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine

3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13270968
M. Wt: 174.20 g/mol
InChI Key: UXJVUQQUKRCLSG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often include the use of solvents such as ethanol and catalysts like hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted triazolopyrazine derivatives.

Scientific Research Applications

3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 4-Oxo-pyridazinone derivatives of [1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its cyclopropyl and methyl substitutions, which may confer distinct biological activities and chemical properties compared to other triazolopyrazine derivatives .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C9H10N4/c1-6-8-11-12-9(7-2-3-7)13(8)5-4-10-6/h4-5,7H,2-3H2,1H3

InChI Key

UXJVUQQUKRCLSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=NN=C2C3CC3

Origin of Product

United States

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